molecular formula C38H24N2O2 B8410071 9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)

9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)

Cat. No.: B8410071
M. Wt: 540.6 g/mol
InChI Key: FYLKHVAQFJBJOW-UHFFFAOYSA-N
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Description

4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two formyl groups attached to the carbazole moieties, which are further connected to a biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Carbazole Derivative: The initial step involves the formation of a carbazole derivative through a cyclization reaction.

    Formylation: The carbazole derivative is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce formyl groups at the desired positions.

    Coupling with Biphenyl: The formylated carbazole derivatives are then coupled with a biphenyl core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(3-formylcarbazol-9-yl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole moieties, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4,4’-Bis(3-formylcarbazol-9-yl)biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is primarily related to its ability to participate in various chemical reactions and interactions. The formyl groups and carbazole moieties play a crucial role in its reactivity and interaction with other molecules. The compound can act as a host material in OLEDs, facilitating efficient energy transfer from dopant molecules to enhance electroluminescence and color purity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(carbazol-9-yl)biphenyl: Similar in structure but lacks the formyl groups, making it less reactive in certain chemical reactions.

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another similar compound used in OLEDs but with different electronic properties due to the absence of formyl groups.

Uniqueness

4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is unique due to the presence of formyl groups, which enhance its reactivity and make it suitable for a wider range of applications, particularly in the field of organic electronics and materials science.

Properties

Molecular Formula

C38H24N2O2

Molecular Weight

540.6 g/mol

IUPAC Name

9-[4-[4-(3-formylcarbazol-9-yl)phenyl]phenyl]carbazole-3-carbaldehyde

InChI

InChI=1S/C38H24N2O2/c41-23-25-9-19-37-33(21-25)31-5-1-3-7-35(31)39(37)29-15-11-27(12-16-29)28-13-17-30(18-14-28)40-36-8-4-2-6-32(36)34-22-26(24-42)10-20-38(34)40/h1-24H

InChI Key

FYLKHVAQFJBJOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C=O)C8=CC=CC=C86)C=CC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphosphorus oxychloride (13 ml, 21.5 g, 140 mmol) was added dropwise to a stirring mixture of N,N-dimethylformamide (5.40 ml, 5.10 g, 69.7 mmol) and 4,4′-bis(carbazol-9-yl)biphenyl (7.72 g, 16.0 mmol) and the resulting mixture was stirred at room temperature for 5 minutes then heated to 90° C. for 24 h. (nb reaction mixture was followed by TLC using 5% ethanol/dichloromethane as the eluent). The reaction mixture was poured into water (800 ml) and this beaker was placed in the ultrasonic bath for 2 hours to break up the material. The mixture was stirred for a further 2 hours then filtered. The residue was washed with water and then hexane and dried at the pump for 2 hours. The crude product, a brown solid, was heated with acetone (3×400 ml) and filtered. The product was insoluble in most organic solvent. The impurities were removed by washing with acetone. The product, 4,4′-bis(3-formylcarbazol-9-yl)biphenyl, (7.92 g, 87%) was obtained with melting point 295° C. (dec.). Found: C, 81.74; H, 4.71; and N, 4.45. C38H28N2O2. (CH3)2CO requires C, 82.25; H, 5.05; N, 4.68%). 1H n.m.r. (300 MHz, MeeSO): δ 10.09 (2H, s, CHO); 8.88 (2H, d, J 0.88 Hz, aromatic H); 8.41 (2H, d, J 7.61 Hz, aromatic H); 8.41 (4H, d, J 8.40 Hz, aromatic H); 8.00 (2H, dd, J 8.49, 1.46 Hz, aromatic H); 7.83 (4H, d, J 8.49 Hz, aromatic H); 7.38-7.61 (8H, m, aromatic H). λmax(CH2Cl2): 215 nm (ε/Lmol−1 cm−1 9163), 241 (68 488), 272 (65 928), 294 (67 194) 328 (42 620). FT-IR (solid): 3045, 2825, 2730, 1682, 1623, 1591, 1505, 1456, 1438, 1365, 1319, 1275, 1230, 1180, 802, 745 cm−1.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (13 ml, 21.5 g, 140 mmol) was added dropwise to a stirring mixture of N,N-dimethylformamide (5.40 ml, 5.10 g, 69.7 mmol) and 4,4′-bis(carbazol-9-yl)biphenyl (7.72 g, 16.0 mmol) and the resulting mixture was stirred at room temperature for 5 minutes then heated to 90° C. for 24 h. (nb reaction mixture was followed by TLC using 5% ethanol/dichloromethane as the eluent). The reaction mixture was poured into water (800 ml) and this beaker was placed in the ultrasonic bath for 2 hours to break up the material. The mixture was stirred for a further 2 hours then filtered. The residue was washed with water and then hexane and dried in vacuo for 2 hours. The crude product was heated with acetone (3×400 ml) and filtered. The product was insoluble in most organic solvent. The impurities were removed by washing with acetone. The product, 4,4′-bis(3-formyl-carbazol-9-yl)biphenyl, (7.92 g, 87%) was obtained with melting point 295° C. (dec.). Found: C, 81.74; H, 4.71; and N, 4.45. C38H28N2O2.(CH3)2CO requires C, 82.25; H, 5.05; N, 4.68%. 1H n.m.r. (300 MHz, Me2SO): δ 10.09 (2 H, s, CHO); 8.88 (2 H, d, J 0.88 Hz, aromatic H); 8.41 (2 H, d, J 7.61 Hz, aromatic H); 8.41 (4 H, d, J 8.49 Hz, aromatic H); 8.00 (2 H, dd, J 8.49, 1.46 Hz, aromatic H); 7.83 (4 H, d, J 8.49 Hz, aromatic H); 7.38-7.61 (8 H, m, aromatic H). λmax(CH2Cl2): 215 nm (ε/Lmol−1cm−1 9163), 241 (68 488), 272 (65 928), 294 (67 194) 328 (42 620). FT-IR (solid): 3045, 2825, 2730, 1682, 1623, 1591, 1505, 1456, 1438, 1365, 1319, 1275, 1230, 1180, 802, 745 cm−1.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

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